3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride

Übersicht

Beschreibung

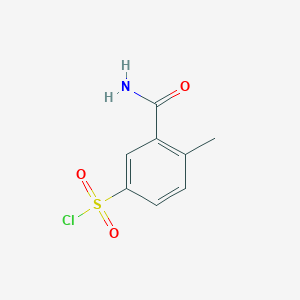

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is an organic compound with a complex structure that includes an aminocarbonyl group, a methyl group, and a sulfonyl chloride group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable aminocarbonyl precursor. One common method is the reaction of 4-methylbenzenesulfonyl chloride with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and amine.

Condensation Reactions: The aminocarbonyl group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Condensation Reactions: These reactions often require the presence of a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution.

Sulfonic Acid and Amine: Formed through hydrolysis.

Imines and Related Compounds: Formed through condensation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the most prominent applications of 3-(aminocarbonyl)-4-methylbenzenesulfonyl chloride is in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various bioactive molecules, including inhibitors for viral infections such as hepatitis C.

- Hepatitis C Virus Inhibitors : The compound has been identified as a precursor in synthesizing potent inhibitors targeting the hepatitis C virus (HCV) NS3/4A protease. These inhibitors are crucial in developing antiviral therapies, addressing a significant public health concern due to the chronic nature of HCV infections, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma .

Organic Synthesis

In organic synthesis, this compound is utilized for its electrophilic properties, allowing it to participate in various chemical reactions.

- Amide Synthesis : The compound can facilitate the formation of amides through acylation reactions. Its sulfonyl chloride group is particularly reactive, enabling it to convert amines into corresponding sulfonamides efficiently. This reaction pathway is valuable for synthesizing complex organic molecules with specific functional groups .

- Activation of Amides : Recent studies have highlighted its role in activating amides for further transformations. The compound can stabilize reactive intermediates, thus enhancing the efficiency of subsequent reactions such as transamidation or amidation under mild conditions .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Beta-Amino Acids : Research has demonstrated that this compound can be used in synthesizing beta-amino acids via catalytic hydrogenation processes. These amino acids are essential building blocks in pharmaceuticals and agrochemicals .

- Development of Antiviral Agents : A study focusing on the synthesis of HCV protease inhibitors utilized this compound as a key intermediate. The research emphasized its efficiency in producing compounds with high biological activity against HCV, showcasing its importance in drug discovery .

Structural Characteristics

The molecular structure of this compound is characterized by:

- Molecular Formula : C₈H₈ClNO₃S

- Molecular Weight : 233.67 g/mol

This structure contributes to its reactivity and utility in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylbenzenesulfonyl Chloride: Lacks the aminocarbonyl group, making it less versatile in certain reactions.

3-(Aminocarbonyl)benzenesulfonyl Chloride: Similar structure but without the methyl group, which can influence its reactivity and solubility.

4-Methylbenzenesulfonamide: A product of the nucleophilic substitution reaction of 4-methylbenzenesulfonyl chloride with ammonia or amines.

Uniqueness

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride is unique due to the presence of both the aminocarbonyl and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a valuable reagent in organic synthesis and various scientific applications.

Biologische Aktivität

3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride (CAS No. 76503-37-2) is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H8ClNO3S

- Molecular Weight : 233.67 g/mol

- Functional Groups :

- Aminocarbonyl group

- Sulfonyl chloride group

The presence of these functional groups contributes to its reactivity and biological activity, particularly in enzyme inhibition and protein modification.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its sulfonamide structure is known to mimic substrates or inhibitors of enzymes, thereby disrupting normal biochemical processes.

- Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modifications that alter protein function. This property is particularly useful in proteomics and drug development.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for antibiotic development.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-methylbenzenesulfonyl chloride and an appropriate amine source.

- Reaction Conditions : The reaction is usually carried out under controlled temperature and pH conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound:

- A study published in MDPI highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, showcasing significant activity compared to established antibiotics .

Enzyme Inhibition Studies

Research has indicated that this compound acts as an effective inhibitor of several enzyme classes:

- Histone Deacetylases (HDACs) : Inhibitory assays revealed that the compound selectively inhibits HDAC1 and HDAC2 with IC50 values ranging from 14 to 67 nM, indicating its potential use in cancer therapy .

- Carbonic Anhydrases : Another study indicated that similar sulfonamide derivatives exhibit competitive inhibition against carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

3-carbamoyl-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNYLTYTTCGXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228115 | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76503-37-2 | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76503-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminocarbonyl)-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.